



Literature Review: Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate

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Compound of Interest		
Compound Name:	Ethyl 3-hydroxyfuro[2,3-c]pyridine- 2-carboxylate	
Cat. No.:	B596418	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is a heterocyclic building block with potential applications in medicinal chemistry. Despite its commercial availability and noted use as a key intermediate in the synthesis of pharmaceutical agents, particularly for central nervous system (CNS) active compounds, a comprehensive review of publicly available scientific literature reveals a significant lack of detailed experimental data for this specific molecule. This guide summarizes the available information on ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate and provides context based on the broader class of furopyridines, while highlighting the current gap in detailed published research.

Introduction

The furo[2,3-c]pyridine scaffold is a heterocyclic motif of interest in drug discovery due to its structural rigidity and potential for diverse biological activities. **Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate** (Figure 1) has been identified as a useful intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.[1] Its structure, featuring a fused furan and pyridine ring system with ester and hydroxyl functionalities, allows for further chemical modifications, making it a valuable starting point for the generation of compound libraries for high-throughput screening.[1]



Figure 1. Chemical Structure of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate

CAS: 106531-50-4

MW: 207.18 g/mol

C₁₀H₉NO₄

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Chemical information for the target compound.

Synthesis and Characterization

An extensive search of the scientific literature did not yield any specific, detailed experimental protocols for the synthesis of **ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate**. While methods for the synthesis of related furopyridine isomers, such as furo[2,3-b]pyridines and furo[3,2-b]pyridines, have been published, a direct and reproducible procedure for the target molecule remains elusive in the public domain.[2][3]

General synthetic strategies for analogous heterocyclic systems often involve cyclization reactions of appropriately substituted pyridine or furan precursors. For instance, the synthesis of ethyl 3-aminofuropyridine-2-carboxylates has been achieved starting from 1-chloro-2-cyanopyridines or 1-hydroxy-2-cyanopyridines.[2][3] It is plausible that a similar strategy, perhaps involving a Dieckmann condensation or a related intramolecular cyclization, could be



employed for the synthesis of the title compound, but this remains speculative without published evidence.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for **ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate** could be found in the reviewed literature.

Biological Activity and Potential Applications

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is described as a key intermediate in the development of central nervous system (CNS) active compounds and for use in structure-activity relationship (SAR) studies.[1] This suggests that derivatives of this compound may have been synthesized and tested for neurological receptor binding or other CNS-related activities. However, specific biological data, such as IC50 values, binding affinities, or in vivo efficacy, are not available in the public literature.

The broader class of furopyridine and related heterocyclic compounds has been investigated for a wide range of biological activities, which may provide some insight into the potential therapeutic areas for derivatives of the title compound. These activities include:

- Antibacterial: Derivatives of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid have shown antibacterial activity.[4]
- Anticancer: Various pyridopyrimidine and thiazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines.

It is important to note that these activities are for structurally related but distinct molecules, and any potential biological activity of **ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate** or its derivatives would require specific experimental validation.

Experimental Protocols and Methodologies

Due to the lack of published primary research, no detailed experimental protocols for the synthesis or biological evaluation of **ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate** can be provided.



Signaling Pathways and Workflows

As no specific biological targets or mechanisms of action for **ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate** have been identified in the literature, it is not possible to create diagrams of relevant signaling pathways or experimental workflows.

Quantitative Data Summary

The literature search did not yield any quantitative data (e.g., reaction yields, spectroscopic data, biological assay results) for **ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate**. Therefore, a summary table cannot be generated.

Conclusion and Future Directions

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate represents a chemical entity with acknowledged potential in medicinal chemistry, particularly in the pursuit of novel CNS-active agents. However, there is a clear discrepancy between its commercial availability and the scarcity of detailed scientific literature in the public domain. To fully understand the potential of this molecule, future research should focus on the publication of:

- A robust and scalable synthetic route to **ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate**.
- Comprehensive characterization of the molecule using modern spectroscopic techniques.
- Exploration of its derivatization to build a library of related compounds.
- Screening of the parent compound and its derivatives for biological activity, particularly in CNS-related assays, to validate its potential as a pharmaceutical intermediate.

The availability of such data would be invaluable to researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the scientific community to fully explore the therapeutic potential of the furo[2,3-c]pyridine scaffold.

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